

The Discovery of Adenosine Triphosphate by Karl Lohmann: A Technical Retrospective

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Compound of Interest

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Introduction

In the annals of biochemistry, few discoveries have been as foundational as that of adenosine triphosphate (ATP). This molecule, now universally recognized as the primary energy currency of the cell, was first isolated and characterized in 1929 by the German biochemist Karl Lohmann.^{[1][2][3]} Working in the laboratory of Otto Meyerhof at the Kaiser Wilhelm Institute for Biology in Berlin-Dahlem, Lohmann's meticulous work with muscle and liver extracts unveiled a pyrophosphate-containing compound that would later be understood to underpin cellular bioenergetics.^[4] This in-depth guide provides a technical retrospective of Lohmann's seminal discovery, detailing the experimental methodologies of the era, presenting the quantitative data that led to the identification of ATP, and visualizing the logical and biochemical pathways central to this landmark achievement. Concurrently, and in a remarkable instance of independent discovery, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School were also isolating this pivotal molecule, a testament to the intense focus on muscle metabolism at the time.^[4]

The Scientific Climate of the 1920s: The Quest for Muscle Energy

The early 20th century was a period of intense investigation into the chemical processes governing muscle contraction. The prevailing theory, largely driven by the work of Gustav Embden, Otto Meyerhof, and Archibald Hill, centered on the breakdown of glycogen to lactic acid as the primary energy-releasing process. However, the discovery of phosphocreatine (then called phosphagen) by Fiske and SubbaRow, and independently by Grace and Philip Eggleton in 1927, introduced a new, highly labile phosphate compound into the equation, suggesting a more immediate energy source for muscle function. It was within this dynamic and competitive research environment that Lohmann embarked on his investigation into the phosphorus-containing compounds of muscle.

Experimental Protocols of Karl Lohmann

While the full, detailed text of Lohmann's 1929 publication in *Naturwissenschaften*, titled "Über die Pyrophosphatfraktion im Muskel" (On the Pyrophosphate Fraction in Muscle), is not readily available in English translation, a reconstruction of his probable methodology can be pieced together from historical accounts and the common biochemical techniques of the period.

Muscle Tissue Preparation and Extraction

The primary biological material for these pioneering studies was frog skeletal muscle, favored for its accessibility and physiological relevance. The initial and most critical step was the rapid harvesting and processing of the tissue to minimize the enzymatic degradation of labile phosphate compounds.

Protocol for Muscle Extract Preparation (Reconstructed)

- **Tissue Dissection:** A frog was pithed, and the gastrocnemius muscles were rapidly excised.
- **Homogenization:** The muscle tissue was immediately minced and ground with sand or in a pre-chilled mortar and pestle to facilitate cell lysis.
- **Acid Extraction:** The homogenized tissue was treated with a cold acid, typically trichloroacetic acid (TCA), to precipitate proteins and halt enzymatic activity. This step was crucial for preserving the acid-soluble small molecules, including the yet-to-be-identified ATP.
- **Neutralization and Filtration:** The acidic extract was then neutralized, often with a barium or calcium hydroxide solution, and filtered to remove the precipitated proteins and other

insoluble material. This process yielded a clear filtrate containing the acid-soluble phosphate compounds.

Chemical Analysis of the "Pyrophosphate Fraction"

Lohmann's key contribution was the identification of a novel pyrophosphate-containing molecule within this muscle extract. The analytical techniques of the time were rudimentary by modern standards but were sufficient to distinguish this new compound from inorganic phosphate and other known organic phosphates.

Analytical Methods of the Era:

- **Phosphate Determination:** The foundational analytical method was the colorimetric determination of inorganic phosphate, a technique pioneered by Fiske and SubbaRow. This method involved the reaction of phosphate with molybdate in the presence of a reducing agent to produce a characteristic blue color, the intensity of which was proportional to the phosphate concentration.
- **Hydrolysis and Differential Phosphate Measurement:** To characterize the "pyrophosphate fraction," Lohmann would have subjected the muscle extract to varying conditions of acid hydrolysis.
 - **Inorganic Phosphate (Pi):** Measured directly in the untreated extract.
 - **"Easily Hydrolyzable" Phosphate:** A short period of mild acid hydrolysis (e.g., in 1 N HCl at 100°C for 7 minutes) would cleave the terminal phosphate groups of pyrophosphate-containing compounds. The increase in inorganic phosphate after this step would represent the "pyrophosphate" fraction.
 - **Total Acid-Soluble Phosphate:** A more prolonged and harsh acid digestion would break down all organic phosphate esters, yielding the total phosphate content of the extract.

Quantitative Data from Lohmann's Era

While specific tables from Lohmann's 1929 paper are not reproduced here, the quantitative data would have centered on the differential measurements of phosphate fractions under various physiological conditions (e.g., resting vs. stimulated muscle). The key finding would

have been the presence of a significant, previously unaccounted-for "easily hydrolyzable" phosphate fraction that was distinct from inorganic phosphate and phosphocreatine.

Phosphate Fraction	Description	Analytical Approach	Expected Observation in Muscle Extract
Inorganic Phosphate (Pi)	Free orthophosphate in the cell.	Direct colorimetric assay of the deproteinized extract.	A baseline level that increases with muscle fatigue.
Phosphocreatine-P	Phosphate bound to creatine, known to be highly labile.	Measured by the increase in Pi after very mild acid hydrolysis or specific enzymatic assays.	A significant fraction that decreases rapidly with muscle contraction.
"Pyrophosphate" Fraction (ATP-P)	The novel fraction identified by Lohmann, resistant to very mild hydrolysis but cleaved by stronger (yet still mild) acid treatment.	Measured as the increase in Pi after a 7-minute hydrolysis in 1 N HCl at 100°C, after accounting for Pi and phosphocreatine-P.	A substantial and relatively stable pool of phosphate, later identified as the two terminal phosphates of ATP.
Ester-P	More stable organic phosphates (e.g., glucose phosphates).	Calculated as the difference between total acid-soluble phosphate and the sum of the other fractions.	A component of the total phosphate pool.

Logical and Experimental Workflow

The logical progression of Lohmann's research can be visualized as a systematic process of elimination and characterization, driven by the analytical techniques available at the time.

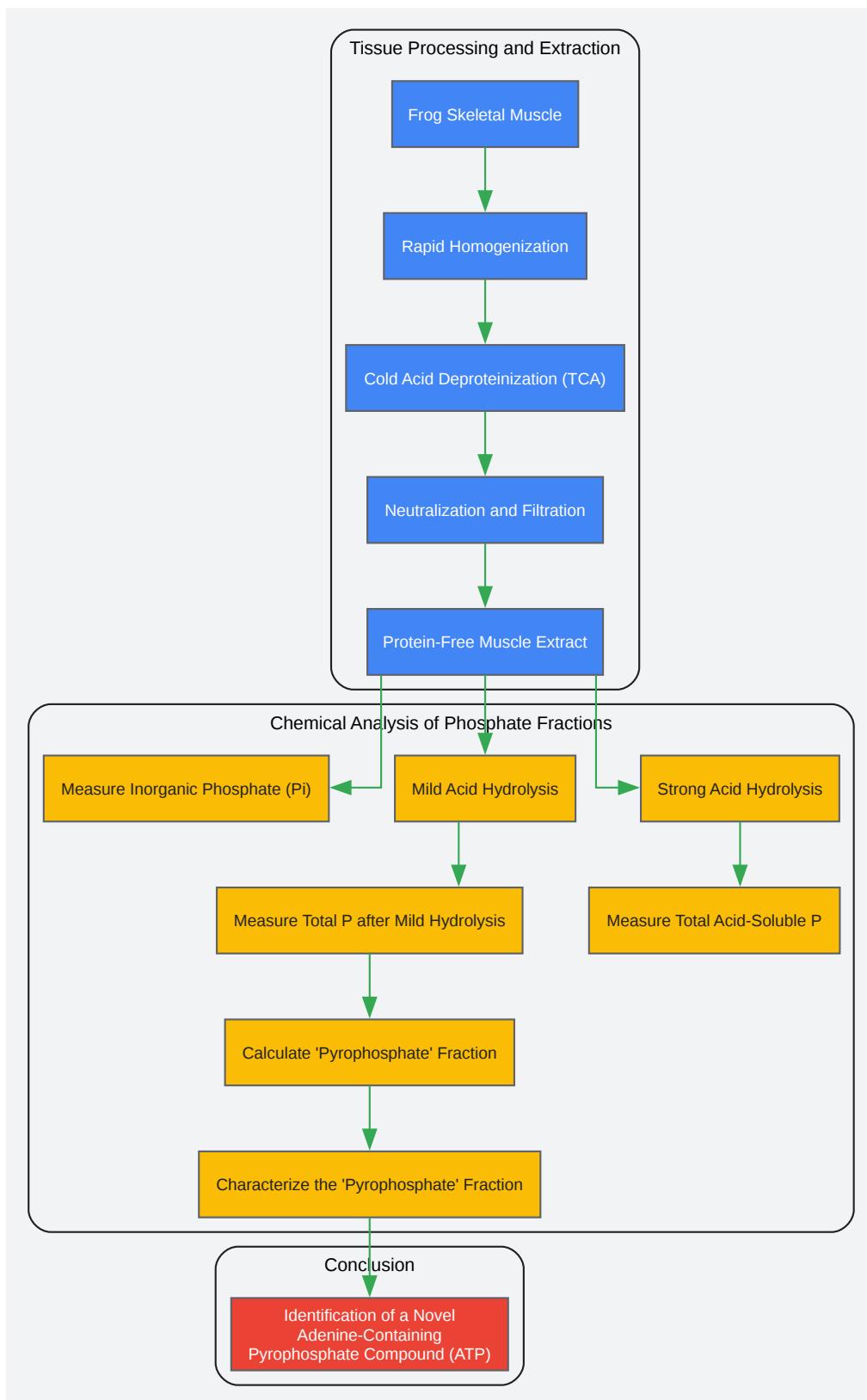
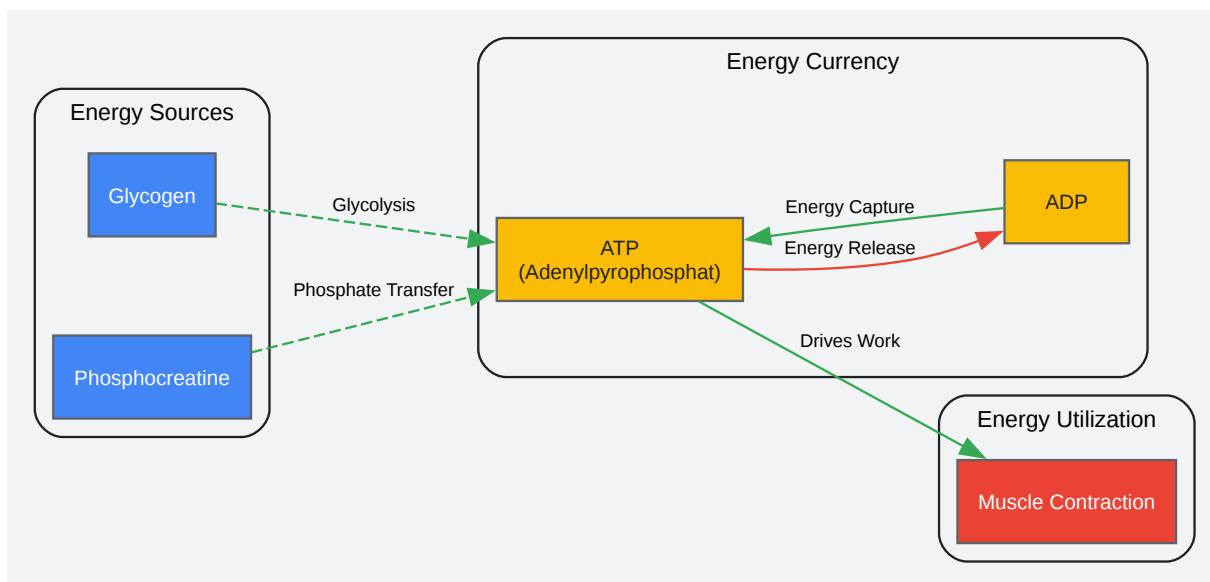
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Figure 1: A diagram illustrating the likely experimental workflow followed by Karl Lohmann in the discovery of ATP.

The Emerging Biochemical Pathway

Lohmann's discovery of ATP, in conjunction with the existing knowledge of glycolysis and phosphocreatine, began to sketch the outlines of the intricate energy transfer system within the muscle cell. While the full picture would take decades to complete, the central role of a pyrophosphate-containing compound as an intermediary was becoming clear.



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